

Application Note: Scalable Synthesis of 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde

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Compound of Interest

Compound Name:	3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde
CAS No.:	52803-64-2
Cat. No.:	B1364677

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Abstract

This application note details the process development and large-scale synthesis of **3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde**, a critical intermediate in the synthesis of Voxeletor (GBT440), a hemoglobin S polymerization inhibitor approved for the treatment of Sickle Cell Disease. While early medicinal chemistry routes utilize Dimethylformamide (DMF) and standard chromatography, this guide provides a scalable, crystallization-driven protocol suitable for kilogram-scale production. We focus on optimizing the

alkylation of o-vanillin, controlling exotherms, and managing the safety profile of benzyl chloride derivatives.

Introduction & Retrosynthetic Analysis

The target molecule is a benzaldehyde derivative characterized by a benzylic ether linkage at the ortho position. From a retrosynthetic perspective, the most logical disconnection is the ether bond, leading to two commercially available precursors:

- 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)
- 4-Methylbenzyl chloride (or bromide)

Structural Challenges

- **Regioselectivity:** Unlike vanillin (4-hydroxy-3-methoxybenzaldehyde), o-vanillin possesses a hydroxyl group adjacent to the aldehyde. This proximity can lead to intramolecular hydrogen bonding, slightly reducing nucleophilicity compared to p-phenols.
- **Impurity Control:** The primary impurity risk involves the hydrolysis of the benzyl chloride starting material to the corresponding benzyl alcohol, or the "Cannizzaro" disproportionation of the aldehyde under highly basic conditions.

Reaction Mechanism

The synthesis proceeds via a classic Williamson Ether Synthesis (

mechanism). The phenolic proton of o-vanillin is deprotonated by a base (Potassium Carbonate) to generate a phenoxide anion. This nucleophile attacks the benzylic carbon of 4-methylbenzyl chloride, displacing the chloride ion.

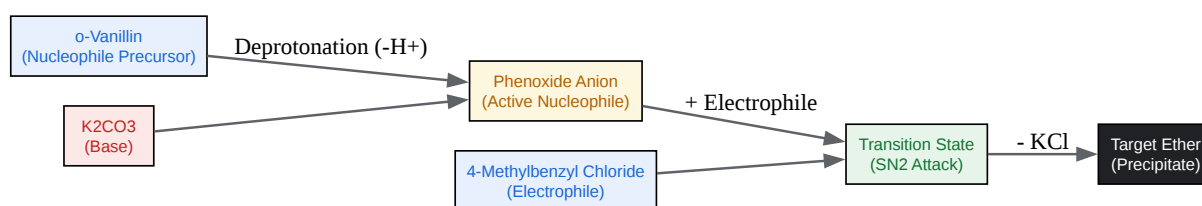


Figure 1: Mechanistic Pathway for the Synthesis of 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde

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Process Development Strategies

Solvent Selection

- **Medicinal Chemistry Route (DMF):** Excellent solubility for reagents, but high boiling point (

-) makes removal difficult. Requires aqueous workup which generates large waste volumes.
- Process Route (Acetonitrile or Acetone):
 - Acetonitrile (MeCN): Good compromise. Allows reflux temperatures () sufficient to drive the reaction. Product often crystallizes upon cooling.
 - Acetone: Lower boiling point () may result in slower kinetics, requiring iodide catalysis (Finkelstein conditions).
 - Recommendation: DMF is retained for this specific protocol due to the high solubility of the phenoxide and rapid reaction rates, but the workup is engineered to be precipitation-based rather than extraction-based, eliminating the need for distillation.

Catalyst Optimization

To accelerate the reaction, especially if using the chloride derivative (which is cheaper than bromide), Potassium Iodide (KI) is added (5 mol%). This generates the more reactive 4-methylbenzyl iodide in situ.

Detailed Experimental Protocol (1.0 kg Scale)

Materials & Reagents

Reagent	MW (g/mol)	Equiv.	Mass/Vol	Moles
o-Vanillin	152.15	1.00	1000 g	6.57
4-Methylbenzyl chloride	140.61	1.05	970 g	6.90
Potassium Carbonate (Anhydrous)	138.21	1.50	1362 g	9.85
Potassium Iodide	166.00	0.05	54.5 g	0.33
DMF (Anhydrous)	-	-	5.0 L	-
Water (Process)	-	-	15.0 L	-

Step-by-Step Methodology

Step 1: Reactor Setup

- Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
- Purge the reactor with nitrogen for 15 minutes.

Step 2: Reagent Charging

- Charge DMF (5.0 L) to the reactor.
- Add o-Vanillin (1.0 kg) and stir at 150 RPM until fully dissolved (pale yellow solution).
- Add Potassium Carbonate (1.36 kg). Note: The slurry will thicken.
- Add Potassium Iodide (54.5 g).

Step 3: Reaction Initiation

- Heat the mixture to 60°C.

- Add 4-Methylbenzyl chloride (970 g) dropwise via an addition funnel over 60 minutes.
 - Critical Control: Monitor internal temperature. The reaction is exothermic. Do not allow temperature to exceed 70°C to prevent side reactions.
- Once addition is complete, increase temperature to 80°C and stir for 4–6 hours.

Step 4: In-Process Control (IPC)

- Sample 50 µL of the reaction mixture. Dilute in MeCN.
- Analyze via HPLC (C18 column, Water/MeCN gradient).
- Criteria: Reaction is deemed complete when o-vanillin is < 1.0% area AUC.

Step 5: Workup & Isolation (Precipitation Method)

- Cool the reaction mixture to 20–25°C.
- Slowly charge Water (15.0 L) into the reactor over 2 hours.
 - Observation: The product will precipitate as an off-white solid. Rapid addition may cause oiling out; slow addition promotes crystal growth.
- Stir the slurry at 10°C for 2 hours to maximize yield.
- Filter the solid using a Buchner funnel or centrifuge.
- Wash the cake with Water (2 x 2.0 L) to remove residual DMF and inorganic salts.
- Wash with Heptane (1 x 1.0 L) to remove unreacted benzyl chloride.

Step 6: Drying

- Transfer the wet cake to a vacuum oven.
- Dry at 45°C under vacuum (20 mbar) with a nitrogen bleed for 24 hours.
- Target Yield: ~1.55 – 1.60 kg (92–95%).

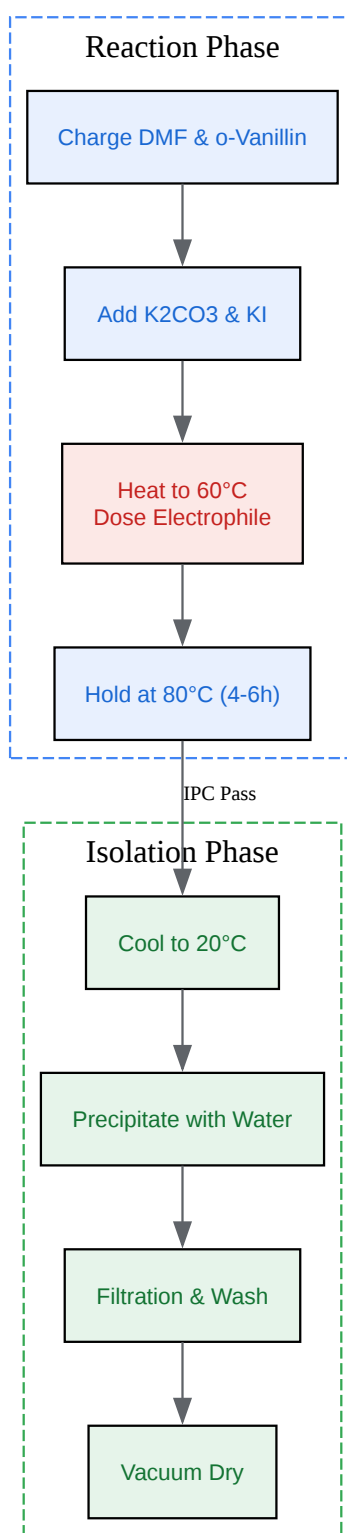


Figure 2: Process Flow Diagram for Kilogram-Scale Synthesis

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Analytical Specifications

To ensure the material is suitable for downstream GMP synthesis of Voxeletor, the following specifications are recommended:

- Appearance: White to off-white crystalline solid.
- Purity (HPLC): > 98.0% (a/a).
- Identity (NMR): Consistent with structure.
 - ¹H NMR (400 MHz, DMSO-d₆): δ 10.35 (s, 1H, CHO), 7.45 (m, 2H), 7.20 (m, 4H), 5.15 (s, 2H, O-CH₂), 3.85 (s, 3H, OMe), 2.30 (s, 3H, Me).
- Residual Solvent: DMF < 880 ppm (ICH Q3C limit).
- Water Content (KF): < 0.5% w/w.

Safety & Handling (EHS)

4-Methylbenzyl Chloride

- Hazard: Corrosive, Lachrymator. Causes severe skin burns and eye damage.^[1]
- Control: Handle only in a fume hood or closed reactor system. Use Viton or Nitrile gloves (double gloving recommended). Neutralize spills with dilute ammonia or sodium bisulfite.

Dimethylformamide (DMF)

- Hazard: Reprotoxic (Category 1B), Hepatotoxic.
- Control: Avoid skin contact.^{[1][2][3]} All waste streams containing DMF must be segregated and incinerated according to local regulations.

Genotoxicity Concern

- Benzyl halides are potential alkylating agents (PGI - Potentially Genotoxic Impurities).

- Strategy: The subsequent steps in the Voxeletor synthesis typically involve reaction with an amine, which purges this impurity. However, the washing step with Heptane in this protocol is critical to reduce the level of residual alkyl halide to acceptable limits.

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